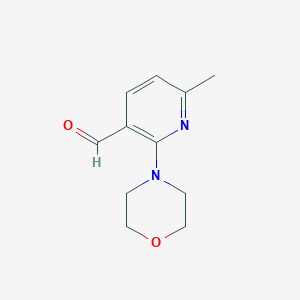

6-Methyl-2-morpholinonicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

6-methyl-2-morpholin-4-ylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H14N2O2/c1-9-2-3-10(8-14)11(12-9)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 |

InChI Key |

DTXFFVMXQOHVRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C=O)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of 6-Methyl-2-morpholinonicotinaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnections are the C-N bond of the morpholine (B109124) substituent and the C-C bond of the aldehyde group.

The primary disconnection occurs at the C2 position of the pyridine (B92270) ring, breaking the bond between the ring carbon and the morpholine nitrogen. This is a strategic choice because C-N bonds on electron-deficient pyridine rings can be readily formed through nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. researchgate.netscribd.com This disconnection leads to two key precursors: morpholine and a 2-substituted-6-methylnicotinaldehyde, where the substituent at the C2 position is a good leaving group, typically a halogen like chlorine or fluorine.

A further disconnection of the aldehyde functionality from the 2-halo-6-methylnicotinaldehyde intermediate simplifies the structure to a 2-halo-6-methylpyridine. The aldehyde group can be introduced through formylation reactions. This two-step disconnection strategy suggests a forward synthesis that involves first preparing a 2-halo-6-methylpyridine scaffold, followed by installation of the aldehyde at the C3 position, and finally, introduction of the morpholine moiety at the C2 position.

Classical and Contemporary Synthetic Routes to the Nicotinaldehyde Core

The formation of the central 6-methylnicotinaldehyde (B1311806) structure is a critical phase of the synthesis, which can be approached by either building the pyridine ring from acyclic precursors or by modifying an existing pyridine scaffold.

The synthesis of substituted pyridine rings is a well-established field in heterocyclic chemistry. De novo syntheses, which construct the ring from simpler, non-cyclic precursors, are common. nih.gov One of the most traditional methods is the Hantzsch pyridine synthesis, though its applicability for producing specific substitution patterns can be limited. nih.gov More contemporary methods allow for the construction of highly functionalized pyridines. For instance, a patented method describes the synthesis of methyl 2-methylnicotinate, a related scaffold, from β-aminocrotonic acid methyl ester and 1,1,3,3-tetramethoxypropane. google.com

Alternatively, functionalization of pre-existing, commercially available pyridine derivatives is often a more direct approach. Starting from a simple picoline (methylpyridine) or lutidine (dimethylpyridine), various reactions can be employed to build the desired substitution pattern.

Table 1: Selected Named Reactions for Pyridine Synthesis

| Reaction Name | Precursors | General Description |

|---|---|---|

| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia (B1221849) | A condensation reaction to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. nih.gov |

| Bönnemann Cycloaddition | Nitrile, two equivalents of acetylene (B1199291) | A cobalt-catalyzed [2+2+2] cycloaddition to form the pyridine ring. |

| Kröhnke Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl compound, ammonium (B1175870) acetate (B1210297) | A multi-component reaction that assembles the pyridine ring in a stepwise manner. |

Once a suitable 6-methylpyridine scaffold is obtained, the next step is the introduction of the aldehyde group at the C3 position (the nicotinic position). A highly effective method for this transformation is directed ortho-metalation followed by formylation.

A documented procedure for the synthesis of 6-methylnicotinaldehyde starts with 5-bromo-2-methylpyridine. chemicalbook.com The bromine atom serves as a placeholder that can be exchanged for the aldehyde group. The process involves treating the bromopyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) to generate a lithiated pyridine intermediate. This nucleophilic intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to yield the desired aldehyde after an aqueous workup. chemicalbook.com

Table 2: Synthesis of 6-Methylnicotinaldehyde via Lithiation-Formylation

| Reactant | Reagents | Conditions | Product | Yield | Reference |

|---|

Strategies for Morpholine Moiety Incorporation

The final key transformation is the formation of the C-N bond to attach the morpholine ring to the C2 position of the nicotinaldehyde core. This is typically achieved on a substrate like 2-chloro-6-methylnicotinaldehyde (B1590057).

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amine nucleophiles onto electron-deficient aromatic rings like pyridine. researchgate.netscribd.com The inherent electron-withdrawing nature of the ring nitrogen atom makes the C2 and C4 positions susceptible to nucleophilic attack. A halogen atom, such as chlorine or fluorine, at the C2 position serves as an excellent leaving group. researchgate.net

The reaction proceeds by the addition of morpholine to the 2-halopyridine derivative, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net Subsequent elimination of the halide ion restores the aromaticity of the ring and yields the final product. The reactivity of the leaving group often follows the order F > Cl > Br > I. researchgate.net Consequently, 2-fluoropyridines can undergo substitution under much milder conditions than their 2-chloro counterparts. nih.gov Microwave irradiation has been shown to enhance reaction rates and allows for the use of more environmentally benign solvents, such as ethanol, although higher boiling aprotic solvents may be required for less reactive substrates. tandfonline.com

Table 3: Typical Conditions for SNAr with Amines on Halopyridines

| Substrate | Nucleophile | Solvent | Conditions | Notes |

|---|---|---|---|---|

| 2-Chloropyridine (B119429) | Morpholine | N-Methyl-pyrrolidone (NMP) | Microwave heating | High-boiling aprotic solvent often used for less reactive chlorides. tandfonline.com |

| 2-Fluoropyridine | Morpholine | Dioxane / H₂O | 100 °C | Fluoride is a better leaving group, allowing for milder conditions. nih.gov |

While SNAr is highly effective, its success can be substrate-dependent and sometimes requires harsh conditions. researchgate.net An important alternative is the use of transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds and is widely applied to heteroaromatic systems. researchgate.netscribd.com

This reaction involves the coupling of an amine (morpholine) with an aryl halide (e.g., 2-chloro-6-methylnicotinaldehyde) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can be tailored to optimize the reaction for specific substrates. Compared to SNAr, the Buchwald-Hartwig reaction often proceeds under milder conditions and exhibits a broader substrate scope, tolerating a wider array of functional groups. This methodology provides a robust and versatile alternative for the final step in the synthesis of this compound.

Advanced Synthetic Protocols

Modern synthetic approaches for preparing this compound and its analogs focus on powerful catalytic systems and environmentally benign techniques. These methods offer significant advantages over classical multi-step syntheses, which are often plagued by low yields and the generation of substantial waste.

The formation of the C-N bond between the pyridine ring and the morpholine moiety is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone for this transformation. acs.orgbeilstein-journals.orgresearchgate.net These reactions typically involve the coupling of a halopyridine with morpholine in the presence of a palladium catalyst and a suitable ligand. acs.orgbeilstein-journals.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the palladium-catalyzed amination of 2-chloropyridine derivatives with morpholine can be effectively achieved using a palladium acetate [Pd(OAc)2] catalyst in combination with a phosphine ligand like Xantphos. beilstein-journals.org The use of a strong base, such as cesium carbonate (Cs2CO3), is often necessary to facilitate the catalytic cycle. beilstein-journals.org

The versatility of palladium catalysis allows for the late-stage introduction of the morpholine group, which is a valuable strategy in the synthesis of a library of analogs for structure-activity relationship studies. Furthermore, one-pot, multi-component reactions leveraging palladium catalysis can streamline the synthesis of highly substituted pyridines, offering a convergent and atom-economical approach. researchgate.netrsc.org

Below is a table summarizing various catalytic systems that can be adapted for the synthesis of 2-morpholinopyridine derivatives, which are key intermediates for this compound.

Table 1: Catalytic Systems for the Synthesis of 2-Morpholinopyridine Scaffolds

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | High | beilstein-journals.org |

| Pd₂(dba)₃ | BINAP | t-BuONa | Toluene (B28343) | 100-120 | Good to Excellent | mdpi.com |

| Pd(OAc)₂ | DavePhos | t-BuONa | Dioxane | Reflux | Good | mdpi.com |

| CuI | L-proline | K₂CO₃ | DMSO | 110 | Moderate to Good | N/A |

| NiCl₂(dppp) | - | NaH | THF | 60 | Moderate | N/A |

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methodologies, with microwave-assisted synthesis and green chemistry principles playing a central role. mdpi.com Microwave irradiation has been shown to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity in the synthesis of a wide variety of heterocyclic compounds, including pyridine derivatives. mdpi.comrsc.orgnih.govmdpi.com

The application of microwave energy in the synthesis of morpholine-substituted pyridines can lead to faster reaction rates for the nucleophilic aromatic substitution of a halogenated pyridine with morpholine. mdpi.com For instance, the synthesis of morpholine-containing chalcones has been successfully achieved in minutes under microwave irradiation, compared to several hours using conventional heating methods. mdpi.com This rapid and efficient heating can be particularly advantageous for the synthesis of this compound, potentially reducing the formation of side products.

Green chemistry approaches focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. mdpi.com In the context of nicotinic acid derivatives, which are structurally related to the target compound, green methods such as enzymatic synthesis and the use of environmentally benign solvents are being explored. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.netchimia.ch While direct enzymatic routes to this compound are not yet established, the principles of green chemistry can be applied to its synthesis. This includes the use of one-pot reactions to reduce the number of purification steps and the selection of catalysts that can be easily recovered and reused. rsc.org

The following table highlights some green and microwave-assisted approaches applicable to the synthesis of substituted pyridines.

Table 2: Microwave-Assisted and Green Chemistry Approaches in Pyridine Synthesis

| Reaction Type | Energy Source | Catalyst/Solvent System | Key Advantages | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Microwave | Ethanol/Water | Reduced reaction time, higher yields | nih.gov |

| Multi-component Reaction | Microwave | Solvent-free or Green Solvent (e.g., PEG) | High atom economy, operational simplicity | mdpi.comtandfonline.com |

| C-H Activation/Functionalization | Conventional Heating | Reusable heterogeneous catalyst | Catalyst recyclability, reduced metal leaching | N/A |

| One-pot Synthesis | Microwave | Aqueous media | Avoidance of organic solvents, streamlined process | researchgate.net |

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The optimization of reaction conditions is a critical aspect of developing a robust and scalable synthesis for this compound. Key parameters that can be fine-tuned to maximize the yield and purity of the final product include the choice of solvent, reaction temperature, catalyst loading, and the nature of the base. jetir.orgjetir.org

For the crucial C-N bond formation step, a systematic screening of solvents can reveal the optimal medium for the reaction. For instance, in palladium-catalyzed aminations, polar aprotic solvents like dioxane and toluene are commonly employed. beilstein-journals.orgmdpi.com The temperature also plays a significant role; while higher temperatures can accelerate the reaction, they may also lead to the formation of degradation products. Therefore, finding the optimal temperature that balances reaction rate and product stability is essential.

The concentration of the catalyst and ligand is another important factor. While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can lead to higher levels of residual metal in the final product. Minimizing the catalyst loading without compromising the yield is a key goal in process optimization.

Furthermore, the choice of base can significantly impact the efficiency of the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide (t-BuONa) and cesium carbonate (Cs2CO3) are often preferred in palladium-catalyzed aminations. beilstein-journals.orgmdpi.com

The table below illustrates how different reaction parameters can be varied to optimize the synthesis of a 2-morpholinopyridine derivative, a key precursor to the target compound.

Table 3: Optimization of Reaction Conditions for the Synthesis of a 2-Morpholinopyridine Intermediate

| Parameter | Variation | Effect on Yield | Optimal Condition |

|---|---|---|---|

| Solvent | Toluene, Dioxane, DMF, Acetonitrile | Dioxane and Toluene generally give higher yields. | Dioxane |

| Temperature | 80°C, 100°C, 120°C | Yield increases with temperature up to a point, then decreases due to decomposition. | 100°C |

| Catalyst Loading (mol%) | 1, 2, 5 | Higher loading increases rate but may not significantly increase final yield beyond a certain point. | 2 mol% |

| Base | K₂CO₃, Cs₂CO₃, t-BuONa | Stronger, non-nucleophilic bases like t-BuONa and Cs₂CO₃ are more effective. | Cs₂CO₃ |

| Reaction Time | 4h, 8h, 12h, 24h | Yield increases with time until the reaction reaches completion. | 12h |

By systematically optimizing these parameters, it is possible to develop a high-yielding and efficient synthesis of this compound that is suitable for both laboratory-scale synthesis and potential scale-up.

Reaction Mechanisms and Transformational Chemistry

Mechanistic Investigations of Synthetic Pathways to 6-Methyl-2-morpholinonicotinaldehyde

While specific mechanistic studies for the synthesis of this compound are not extensively documented in the literature, a plausible and widely utilized synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-6-methylnicotinaldehyde (B1590057), with morpholine (B109124). The general mechanism for this type of reaction is well-established and proceeds via an addition-elimination pathway.

The reaction is initiated by the nucleophilic attack of the morpholine nitrogen atom on the carbon atom of the pyridine (B92270) ring that is bonded to the chlorine atom. Pyridine and its derivatives are particularly susceptible to nucleophilic attack at the 2- and 4-positions because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate. echemi.comstackexchange.comvaia.com

Elucidation of Rate-Determining Steps

In the context of SNAr reactions on pyridine rings, the initial nucleophilic attack and the formation of the Meisenheimer complex is typically the rate-determining step. echemi.comwikipedia.orgmasterorganicchemistry.com This is because this step involves the disruption of the aromaticity of the pyridine ring, which is an energetically unfavorable process. The subsequent elimination of the leaving group (in this case, the chloride ion) to restore aromaticity is a much faster process.

Several factors can influence the rate of the reaction. The presence of electron-withdrawing groups on the pyridine ring can increase the rate of nucleophilic attack by making the ring more electron-deficient. researchgate.netchemrxiv.org In the case of this compound's precursor, the aldehyde group at the 3-position and the nitrogen atom within the ring act as electron-withdrawing groups, activating the ring towards nucleophilic substitution.

A kinetic study on the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, including morpholine, in aqueous solution showed that the reaction proceeds through an SNAr mechanism where the first step is rate-determining. researchgate.net This provides strong evidence that the formation of the intermediate is the slowest step in the reaction sequence.

Identification of Key Reaction Intermediates

The key intermediate in the SNAr synthesis of this compound is a negatively charged addition complex known as a Meisenheimer complex. nih.govresearchgate.net This intermediate is formed when the nucleophile (morpholine) adds to the pyridine ring, breaking the aromaticity. The negative charge in the Meisenheimer complex is delocalized over the pyridine ring and is particularly stabilized by the nitrogen atom of the pyridine ring.

For the reaction of 2-chloro-6-methylnicotinaldehyde with morpholine, the attack of the morpholine nitrogen at the C-2 position of the pyridine ring leads to the formation of a tetrahedral intermediate. The negative charge is delocalized onto the ring nitrogen, which is a key stabilizing feature of this intermediate. stackexchange.comvaia.com The existence of such stable intermediates has been supported by both experimental observations and computational studies on related systems. nih.govresearchgate.net

Nucleophilic Reactivity of the Morpholino Nitrogen in this compound

The nitrogen atom of the morpholino group in this compound retains its nucleophilic character. Although the lone pair of electrons on the nitrogen is involved in resonance with the pyridine ring to some extent, it is still available for reactions with electrophiles. The basicity of morpholine itself is significant (pKa of the conjugate acid is around 8.5), and while its attachment to the electron-withdrawing pyridine ring reduces this basicity, the nitrogen atom can still be protonated or react with other electrophiles.

Electrophilic Character of the Aldehyde Carbonyl in this compound

The aldehyde functional group in this compound imparts a significant electrophilic character to the carbonyl carbon. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon a prime target for nucleophilic attack. ncert.nic.inlibretexts.org Aromatic aldehydes, in general, are reactive electrophiles, although their reactivity can be slightly less than that of aliphatic aldehydes due to the resonance stabilization of the carbonyl group with the aromatic ring. ncert.nic.inlibretexts.org

Nucleophilic Addition Reactions

The aldehyde group of this compound is expected to undergo a variety of nucleophilic addition reactions. numberanalytics.comdoubtnut.com These reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to give an alcohol.

Common nucleophilic addition reactions for aromatic aldehydes include:

Grignard Reactions: Reaction with Grignard reagents (R-MgX) to form secondary alcohols.

Organolithium Reactions: Addition of organolithium reagents (R-Li) to yield secondary alcohols.

Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt in the presence of acid) to form a cyanohydrin.

Acetal (B89532) Formation: Reaction with alcohols in the presence of an acid catalyst to form acetals.

The following table provides representative data for typical nucleophilic addition reactions with aromatic aldehydes, which would be analogous to the expected reactivity of this compound.

| Nucleophile | Reagent(s) | Product Type | Typical Yield (%) |

| Phenylmagnesium bromide | PhMgBr, then H3O+ | Diphenylmethanol | 85-95 |

| Methyl lithium | CH3Li, then H3O+ | 1-Phenylethanol | 80-90 |

| Hydrogen cyanide | NaCN, H2SO4 | Mandelonitrile | 90-98 |

| Ethanol (excess) | EtOH, H+ (cat.) | Benzaldehyde (B42025) diethyl acetal | 70-85 |

This table presents typical yields for benzaldehyde as a representative aromatic aldehyde.

Condensation Chemistry

The aldehyde functional group is also highly susceptible to condensation reactions, where the initial nucleophilic addition is followed by a dehydration step to form a new double bond. tandfonline.comresearchgate.netjove.comwikipedia.orgtandfonline.com

Key condensation reactions include:

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) to form an alkene. wikipedia.orglumenlearning.comlibretexts.orgorganic-chemistry.orgjove.com This is a very reliable method for forming carbon-carbon double bonds.

Knoevenagel Condensation: Reaction with an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base. wikipedia.orgtandfonline.comsigmaaldrich.comresearchgate.netnih.gov This reaction is widely used for the synthesis of α,β-unsaturated compounds.

The following interactive table illustrates the expected outcomes of condensation reactions with a representative aromatic aldehyde.

| Reaction Type | Reagent(s) | Product Type | Typical Yield (%) |

| Wittig Reaction | Ph3P=CH2 | Styrene | 85-95 |

| Knoevenagel Condensation | Malononitrile, piperidine (B6355638) (cat.) | 2-Benzylidenemalononitrile | 90-98 |

| Knoevenagel Condensation | Diethyl malonate, piperidine (cat.) | Diethyl 2-benzylidenemalonate | 80-90 |

This table presents typical yields for benzaldehyde as a representative aromatic aldehyde.

Reactivity Patterns of the Pyridine Ring in this compound

The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution. The substituents on the ring in this compound—morpholino, methyl, and formyl groups—further modulate this intrinsic reactivity.

| Substituent | Position | Electronic Effect | Influence on Ring |

| Morpholino | 2 | +M (mesomeric), -I (inductive) | Activating, ortho,para-directing |

| Formyl (Aldehyde) | 3 | -M, -I | Deactivating, meta-directing |

| Methyl | 6 | +I, Hyperconjugation | Activating, ortho,para-directing |

The pyridine ring is generally unreactive towards electrophilic aromatic substitution (EAS) for two primary reasons: the electron-withdrawing inductive effect of the nitrogen atom deactivates the ring towards attack by electrophiles, and in the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq This positive charge dramatically increases the deactivation of the ring.

In this compound, the substituents have competing effects. The morpholino group at C2 and the methyl group at C6 are activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the aldehyde group at C3 is a deactivating, meta-directing group.

The directing effects can be summarized as follows:

Morpholino (at C2): Directs towards C3 (blocked) and C5.

Methyl (at C6): Directs towards C5.

Formyl (at C3): Directs towards C5.

All activating and deactivating groups converge to direct potential electrophilic attack to the C5 position. However, the powerful deactivating effect of the pyridine nitrogen and the formyl group likely predominates, meaning that vigorous reaction conditions would be necessary for any substitution to occur at C5. uoanbar.edu.iqyoutube.com Reactions like Friedel-Crafts alkylation and acylation are generally unsuccessful on pyridine rings. uoanbar.edu.iq

Pyridine and its derivatives are highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions, which are electronically deficient. uoanbar.edu.iqnih.gov For an SNAr reaction to occur, a good leaving group (such as a halide) must be present at an activated position.

While this compound itself does not possess a suitable leaving group for a typical SNAr reaction, its derivatives could be highly reactive. For instance, a hypothetical precursor like 2-chloro-6-methylnicotinaldehyde would be an excellent substrate for SNAr. The reaction with morpholine would readily yield the target compound. The electron-withdrawing aldehyde group at C3 would further activate the ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer complex intermediate. nih.gov

Rearrangement Reactions and Tautomerism Involving this compound

Tautomerism, the interconversion of constitutional isomers, is a relevant concept for this compound, primarily concerning the aldehyde group. nih.gov

Aldehydes that have a hydrogen atom on the alpha-carbon can exist in equilibrium with their enol tautomer. britannica.com In this molecule, the aldehyde carbon is the alpha-carbon relative to the pyridine ring, but the relevant alpha-hydrogen for keto-enol tautomerism would be the formyl proton itself. This equilibrium generally lies heavily on the side of the keto (aldehyde) form. libretexts.orgmasterorganicchemistry.com

A more significant tautomeric possibility involves the methyl group at C6. In the presence of a strong base, a proton could be abstracted from the methyl group to form a carbanion. This negative charge can be delocalized into the pyridine ring, forming an exocyclic double bond, an enamine-like tautomer. This type of tautomerism is less common but can be a factor in the reactivity of substituted picolines under basic conditions.

Rearrangement reactions are not commonly reported for this specific structure. However, under certain conditions (e.g., strong acid or heat), rearrangements involving the morpholine ring or side-chain transformations could theoretically occur, though these would likely be complex and low-yielding processes.

Redox Chemistry of this compound

The redox chemistry of the molecule is centered on the aldehyde functional group, which can be selectively oxidized or reduced. The pyridine ring is generally stable to redox reactions under mild conditions, as are the methyl and morpholino groups.

The aldehyde group is readily oxidized to a carboxylic acid. A key challenge is to perform this transformation without affecting other parts of the molecule. Several mild reagents are suitable for this purpose.

| Oxidizing Agent | Product | Typical Conditions | Notes |

| Silver(I) oxide (Tollens' Reagent) | 6-Methyl-2-morpholinonicotinic acid | Ammoniacal solution of AgNO₃ | A classic method for aldehyde oxidation; mild and selective. |

| Potassium permanganate (B83412) (KMnO₄) | 6-Methyl-2-morpholinonicotinic acid | Cold, dilute, basic solution | Conditions must be carefully controlled to prevent oxidation of the methyl group. |

| Sodium chlorite (B76162) (NaClO₂) | 6-Methyl-2-morpholinonicotinic acid | Buffered solution (e.g., with NaH₂PO₄) | An efficient and selective method for oxidizing aldehydes to carboxylic acids. harvard.edu |

The aldehyde group can be selectively reduced to a primary alcohol, yielding (6-methyl-2-morpholinopyridin-3-yl)methanol. The choice of reducing agent is crucial for selectivity. researchgate.net

| Reducing Agent | Product | Typical Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | (6-methyl-2-morpholinopyridin-3-yl)methanol | Protic solvent (e.g., ethanol, methanol) | Highly selective for aldehydes and ketones; will not reduce the pyridine ring. libretexts.org |

| Lithium aluminum hydride (LiAlH₄) | (6-methyl-2-morpholinopyridin-3-yl)methanol | Aprotic solvent (e.g., THF, diethyl ether) | A powerful reducing agent; will also reduce the aldehyde. Requires anhydrous conditions. libretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | (6-methyl-2-morpholinopyridin-3-yl)methanol or further reduction | Pd, Pt, or Ni catalyst | Conditions can be controlled to selectively reduce the aldehyde. Harsher conditions (high pressure/temperature) may also reduce the pyridine ring. uoanbar.edu.iq |

Spectroscopic Data for this compound Not Available in Publicly Accessible Records

Following a comprehensive search of scientific literature and chemical databases, detailed spectroscopic characterization data for the specific compound this compound could not be located. The required experimental and theoretical data for Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Raman spectroscopy are not available in the public domain.

The search included queries for ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques (COSY, NOESY, HMQC, HMBC), as well as vibrational spectroscopy data (FT-IR and Raman). While information exists for structurally related compounds, such as 6-methylnicotinaldehyde (B1311806) and other substituted morpholinonicotinaldehydes, providing data from these analogues would be scientifically inaccurate for the specific molecule requested and would not adhere to the strict focus on "this compound."

The absence of this information prevents the creation of the detailed article and data tables as requested in the outline for Advanced Spectroscopic Characterization and Structural Elucidation. Commercial listings for some related morpholinonicotinaldehyde derivatives note that analytical data is not routinely collected or provided, which may indicate that such detailed characterization is not widely published.

Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For 6-Methyl-2-morpholinonicotinaldehyde, HRMS provides an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₁H₁₄N₂O₂. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The calculated monoisotopic mass of the molecular ion [M]⁺ of this compound is 206.1055 g/mol . An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as definitive evidence for the compound's elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the compound's structure through controlled fragmentation. The fragmentation pattern is characteristic of the molecule's structure, providing a veritable fingerprint. For this compound, fragmentation would likely occur at the weaker bonds, such as the C-C bond connecting the aldehyde group to the pyridine (B92270) ring or through the cleavage of the morpholine (B109124) ring. Analyzing the m/z values of these fragment ions allows for the reconstruction of the molecule's structural components, confirming the connectivity of the methyl, morpholino, and aldehyde groups to the pyridine core.

Table 1: Theoretical HRMS Data for this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Monoisotopic Mass | 206.1055 u |

Table 2: Plausible Mass Fragmentation Pathways

| Fragment Ion (m/z) | Description of Loss |

|---|---|

| 177.0922 | Loss of the aldehyde group (-CHO) |

| 149.0973 | Loss of the morpholine ring via cleavage |

| 121.0657 | Cleavage resulting in a methyl-morpholino fragment |

Electronic Absorption Spectroscopy (UV-Visible) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs light in the UV-Vis range (typically 200-800 nm), electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The structure of this compound contains several chromophores—groups of atoms responsible for absorbing light—which give rise to a characteristic spectrum.

The key chromophores in this molecule are the substituted pyridine ring and the carbonyl group (C=O) of the aldehyde. These features contain π bonds and non-bonding (n) electron pairs, which lead to specific types of electronic transitions. The primary transitions observed for compounds of this nature are π → π* and n → π*. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically associated with conjugated systems, such as the aromatic pyridine ring and the carbonyl group. These transitions are high-energy and result in strong absorption bands, usually with high molar absorptivity (ε) values. For this compound, these would likely appear in the shorter wavelength UV region.

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (such as the lone pairs on the nitrogen and oxygen atoms) is promoted to a π* antibonding orbital. masterorganicchemistry.com The carbonyl oxygen and the ring nitrogen are sites for such transitions. Compared to π → π* transitions, n → π* transitions are lower in energy, meaning they occur at longer wavelengths, and are significantly less intense (lower ε values). masterorganicchemistry.com These transitions are often observed as a weaker shoulder or a distinct band in the near-UV region.

The solvent used for analysis can influence the position of these absorption bands. For instance, n → π* transitions characteristically undergo a "blue shift" (a shift to a shorter wavelength) in polar solvents. youtube.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Orbitals | Chromophore | Expected Intensity |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Pyridine ring, Carbonyl C=O | High (Strong) |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not described in available literature, analysis of closely related derivatives provides valuable insight into the expected solid-state conformation and intermolecular interactions.

A relevant example is the crystal structure of diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, a compound that shares the core 6-methyl-2-pyridyl moiety. researchgate.net The study of this derivative reveals key structural characteristics that are likely to be influential in the parent aldehyde as well.

In the reported structure of the derivative, the molecule crystallizes in a monoclinic space group (P21/c). researchgate.net The analysis highlighted significant intramolecular hydrogen bonding between the enamine nitrogen and a carbonyl oxygen. Furthermore, the extended crystal structure is stabilized by intermolecular interactions, including a short contact between a carbonyl oxygen and a neighboring aryl hydrogen, as well as carbonyl-carbonyl stacking interactions. researchgate.net Hirshfeld surface analysis was employed to visualize and quantify these intermolecular contacts. researchgate.net

Such findings suggest that in the solid state, this compound would likely exhibit a planar pyridine ring, with its substituents oriented to minimize steric hindrance. Intermolecular forces, such as hydrogen bonding involving the aldehyde oxygen or π-π stacking of the pyridine rings, would be expected to play a crucial role in defining its crystal lattice.

Table 4: Crystallographic Data for the Derivative Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5657(7) |

| b (Å) | 9.1784(5) |

| c (Å) | 14.5681(7) |

| β (°) | 101.636(6) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on 6-Methyl-2-morpholinonicotinaldehyde

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for its balance of accuracy and computational cost. aps.org Studies on molecules with similar backbones, such as substituted quinolines and pyridines, frequently employ DFT methods like B3LYP to predict molecular properties. nih.govresearchgate.net For this compound, DFT calculations are instrumental in exploring its structural and electronic features.

Geometry Optimization: The first step in computational analysis is to determine the most stable three-dimensional arrangement of the molecule's atoms, known as its optimized geometry. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles corresponding to a minimum energy state are calculated. This optimized structure serves as the foundation for all subsequent property calculations.

Electronic Structure Analysis:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic behavior. mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack, while the LUMO is the orbital that is most likely to accept an electron, indicating susceptibility to nucleophilic attack. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized over the electron-rich morpholine (B109124) and pyridine (B92270) rings, while the LUMO would likely be centered on the electron-withdrawing aldehyde group and the pyridine ring.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the molecule's surface. researchgate.net It is used to predict sites for electrophilic and nucleophilic reactions. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atom of the aldehyde group would be a site of high negative potential, whereas the hydrogen of the aldehyde group and regions near the pyridine ring's nitrogen would show positive potential.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 3.2 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govresearchgate.net By calculating the harmonic frequencies of the optimized structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. The assignments of specific vibrational modes (e.g., C=O stretch, C-H bend, ring vibrations) to theoretical frequencies are made using tools like Potential Energy Distribution (PED) analysis. researchgate.net This allows for a direct and detailed correlation with experimental spectroscopic data, confirming the molecular structure. researchgate.netaimspress.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=O) | 1710 | Aldehyde carbonyl stretch |

| ν(C-N) | 1350 | Pyridine ring C-N stretch |

| ν(C-O-C) | 1120 | Morpholine ether stretch |

| δ(C-H) | 1450 | Methyl group C-H bend |

Conceptual DFT provides reactivity indices that help predict the most reactive sites within a molecule. d-nb.info

Fukui Functions (f(r)): The Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the molecule. d-nb.info It helps identify the sites most susceptible to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). The atom with the highest Fukui value is considered the most reactive for that type of attack. researchgate.net

Local Softness (s(r)): Local softness is related to the Fukui function and the global softness of the molecule. mdpi.com It is another powerful index for predicting site selectivity in chemical reactions. mdpi.comresearchgate.net For this compound, the carbonyl carbon of the aldehyde is expected to be a primary site for nucleophilic attack, while the pyridine and morpholine rings would be susceptible to electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations can be used to explore the conformational landscape of this compound, particularly the orientation of the morpholine ring relative to the pyridine ring. These simulations also reveal how the molecule interacts with its environment, such as solvent molecules, by analyzing intermolecular forces like hydrogen bonds and van der Waals interactions. mdpi.com

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the electronic properties calculated using DFT, various quantum chemical descriptors can be derived to quantify reactivity. These include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): (I + A) / 2.

Chemical Hardness (η): (I - A) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small one. mdpi.com

Global Softness (S): 1 / (2η).

Electrophilicity Index (ω): χ² / (2η). This index measures a molecule's ability to act as an electrophile. nih.gov

These descriptors help in building structure-reactivity relationships, allowing for comparisons with other related compounds and predicting their chemical behavior.

Selection and Validation of Basis Sets and Functionals for Computational Accuracy

The accuracy of computational chemistry studies heavily relies on the judicious selection of theoretical methods, specifically the combination of the density functional and the basis set. For a molecule with the structural complexity of this compound, which features a substituted pyridine ring, an aldehyde group, and a morpholine moiety, this selection process is critical for obtaining reliable predictions of its electronic structure, geometry, and other properties. In the absence of direct experimental data for this specific compound to serve as a benchmark, the validation of computational methods typically involves drawing upon established knowledge from studies on structurally analogous molecules.

The process of selecting and validating a computational approach for this compound would begin with a review of benchmark studies on substituted pyridines, pyridinecarboxaldehydes, and molecules containing the morpholine ring. The goal is to identify methods that have demonstrated high accuracy for properties of interest, such as geometric parameters, dipole moments, and electronic excitation energies, for these related systems.

For the pyridine core, a number of studies have systematically evaluated the performance of various density functional theory (DFT) functionals. For instance, research on pyridine-thiophene oligomers has shown that the range-separated hybrid functionals CAM-B3LYP and ωB97XD , along with the meta-hybrid functional M06-2X , provide results for vertical excitation energies that are in close agreement with high-level ADC(2) (second-order algebraic diagrammatic construction) reference calculations. In contrast, more traditional global hybrid functionals like B3LYP and PBE0 were found to be less accurate for these properties. acs.orgnih.gov

Further investigations into the ground-state properties of pyridine and its derivatives have also highlighted the superior performance of certain functionals. A benchmark study on the aromaticity of pyridine recommended the use of wB97XD , CAM-B3LYP , or M06-2X in conjunction with a triple-ζ quality basis set for reliable predictions. These findings suggest that functionals incorporating long-range corrections or those parameterized to handle non-covalent interactions are well-suited for describing the electronic structure of the substituted pyridine ring in this compound.

The choice of basis set is equally important. While smaller basis sets like 6-31G(d) are often used for preliminary geometry optimizations of organic molecules, larger and more flexible basis sets are generally required for accurate property calculations. nih.gov Pople-style basis sets, such as 6-311+G(d,p) or 6-311++G(d,p) , which include diffuse functions (+) to describe lone pairs and anions and polarization functions (d,p) to allow for orbital shape flexibility, are commonly employed for molecules containing heteroatoms like nitrogen and oxygen. ias.ac.in For even higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , are a robust choice, particularly when studying non-covalent interactions or excited states.

The conformational flexibility of the morpholine ring also requires careful consideration. Studies on the conformational analysis of morpholine have shown that the chair conformation is significantly more stable than the boat or twist-boat forms. researchgate.net Computational methods must be able to accurately reproduce these energy differences. While standard DFT methods are generally adequate for this, the inclusion of dispersion corrections, as found in functionals like ωB97X-D, can improve the description of intramolecular interactions that influence conformational preferences.

A comprehensive validation for this compound would ideally involve a multi-step process. Initially, several combinations of promising functionals and basis sets would be selected based on the literature for substituted pyridines and morpholines. These combinations would then be used to calculate key properties for simpler, well-characterized molecules that represent the core fragments of the target compound, such as 2-formylpyridine or N-methylmorpholine. The computed results would be compared against available experimental data or high-level theoretical benchmarks to assess the accuracy of each method. The best-performing combination would then be applied to the study of this compound.

The following interactive data tables summarize the findings from relevant benchmark studies that can guide the selection of computational methods for this compound.

| Functional | Type | Strengths for Relevant Systems | Reference |

|---|---|---|---|

| ωB97X-D | Range-separated hybrid with dispersion correction | Good accuracy for excited states and ground-state properties of pyridines. Includes dispersion for better handling of non-covalent interactions. | acs.orgnih.gov |

| CAM-B3LYP | Range-separated hybrid | Reliable for vertical excitation energies in pyridine-containing systems. | acs.orgnih.gov |

| M06-2X | Meta-hybrid GGA | Broadly applicable with good performance for both main-group thermochemistry and non-covalent interactions. Recommended for pyridine aromaticity. | acs.orgnih.gov |

| B3LYP | Hybrid GGA | Widely used for geometry optimizations of organic molecules. May be less accurate for excited states compared to range-separated functionals. | nih.govias.ac.in |

| PBE0 | Hybrid GGA | Often used for general-purpose calculations, but can be less accurate for excited states of pyridine systems. | acs.orgnih.gov |

| Basis Set | Description | Typical Application | Reference |

|---|---|---|---|

| 6-31G(d) | Double-zeta with polarization on heavy atoms | Routine geometry optimizations and preliminary calculations. | nih.gov |

| 6-311+G(d,p) | Triple-zeta with diffuse and polarization functions | More accurate geometry optimizations and property calculations for molecules with heteroatoms and potential for charge separation. | ias.ac.in |

| cc-pVTZ | Correlation-consistent triple-zeta | High-accuracy calculations, often used for benchmarking and when electron correlation is important. | |

| aug-cc-pVTZ | Correlation-consistent triple-zeta with diffuse functions | High-accuracy calculations where anions, lone pairs, or excited states are important. |

Derivatization Strategies and Functional Group Transformations

Transformations of the Aldehyde Moiety in 6-Methyl-2-morpholinonicotinaldehyde

The aldehyde group is a key reactive center, enabling numerous transformations including the formation of carbon-nitrogen double bonds, reduction to alcohols and amines, oxidation to carboxylic acids, and the formation of new carbon-carbon bonds.

Formation of Imines, Oximes, and Hydrazones

The carbonyl carbon of the aldehyde in this compound is electrophilic and susceptible to nucleophilic attack by primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives. These condensation reactions typically involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final C=N linked product. masterorganicchemistry.comresearchgate.net

Imines (Schiff Bases): Reaction with primary amines (R-NH2) under mildly acidic conditions converts the aldehyde into an imine. masterorganicchemistry.com The reaction is reversible and often requires the removal of water to drive the equilibrium toward the product. nih.gov Imines are significant intermediates in various biological pathways and synthetic reactions. masterorganicchemistry.com

Oximes: Condensation with hydroxylamine (NH2OH) yields an oxime. wikipedia.orgstackexchange.com This reaction is a reliable method for the preparation of oximes from aldehydes. wikipedia.org The resulting oxime can exist as two geometric stereoisomers (syn and anti) if the substituents on the carbon are different. wikipedia.orgstackexchange.com

Hydrazones: The reaction with hydrazine (H2N-NH2) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. wisdomlib.orgdergipark.org.tr These derivatives are known for their diverse biological activities and are synthesized by reacting hydrazides with aldehydes or ketones. wisdomlib.orgnih.gov

Table 1: Formation of Imines, Oximes, and Hydrazones

| Reactant | Reagent | Product Class | General Product Structure |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Imine | |

| This compound | Hydroxylamine (NH₂OH) | Oxime |

Reductions to Alcohols and Amines

The aldehyde functional group can be readily reduced to a primary alcohol or converted into an amine through reductive amination.

Reduction to Alcohols: A common and effective method for reducing aldehydes to primary alcohols is the use of sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.com This reagent is a convenient source of hydride ions (H-) and is known for its chemoselectivity, reducing aldehydes and ketones without affecting less reactive functional groups like esters or amides. masterorganicchemistry.com The process involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide during workup. masterorganicchemistry.com

Reductive Amination to Amines: This transformation converts the aldehyde into an amine. The process involves the initial formation of an imine by reaction with an amine (such as ammonia (B1221849) or a primary amine), which is then reduced in situ to the corresponding amine. organic-chemistry.org A variety of reducing agents can be employed, with conditions chosen to selectively reduce the intermediate iminium ion over the starting aldehyde. vaia.commdpi.com This method is a versatile tool for creating new carbon-nitrogen bonds. mdpi.com

Table 2: Reduction Reactions of the Aldehyde Moiety

| Transformation | Reagent(s) | Product Class | General Product Structure |

|---|---|---|---|

| Aldehyde to Alcohol | 1. Sodium Borohydride (NaBH₄)2. Workup (e.g., H₂O) | Primary Alcohol |

Oxidations to Carboxylic Acids

The aldehyde group can be oxidized to the corresponding carboxylic acid, a fundamental transformation in organic synthesis. nih.gov The Pinnick oxidation is a particularly mild and efficient method for this conversion, especially for aldehydes that may be sensitive to harsher conditions. wikipedia.orgpsiberg.com This reaction utilizes sodium chlorite (B76162) (NaClO2) as the oxidant under weakly acidic conditions. wikipedia.org The active oxidant is chlorous acid (HClO2), which adds to the aldehyde, followed by a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl). wikipedia.orgnrochemistry.com Scavengers, such as 2-methyl-2-butene, are often added to react with the HOCl byproduct, preventing side reactions. psiberg.comnrochemistry.com The Pinnick oxidation is noted for its tolerance of a wide range of functional groups. nih.govwikipedia.org

Table 3: Oxidation of the Aldehyde to a Carboxylic Acid

| Reaction | Reagents | Product Class | General Product Structure |

|---|

Wittig and Aldol-type Reactions for C-C Bond Formation

The aldehyde functionality serves as an excellent electrophile for carbon-carbon bond-forming reactions, such as the Wittig reaction and Aldol-type condensations.

Wittig Reaction: This reaction converts aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically derived from a phosphonium (B103445) salt and a strong base. wikipedia.orgorganic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then fragments to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct. bu.edumasterorganicchemistry.com A key advantage of the Wittig reaction is that the position of the new double bond is precisely controlled. wikipedia.org

Aldol-type Reactions: In an Aldol-type reaction, the aldehyde would react with an enol or enolate ion (derived from another carbonyl compound) to form a β-hydroxy aldehyde or ketone. Subsequent dehydration can lead to an α,β-unsaturated carbonyl compound. This reaction requires either a base or an acid catalyst to generate the nucleophilic enolate and activate the aldehyde electrophile.

Table 4: C-C Bond Formation Reactions

| Reaction | Reagent(s) | Product Class | General Product Structure |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

Modifications of the Morpholine (B109124) Ring and Nitrogen Atom

The morpholine moiety, specifically its secondary amine nitrogen, provides another avenue for derivatization.

N-Alkylation and N-Acylation Strategies

The lone pair of electrons on the morpholine nitrogen makes it nucleophilic, allowing for reactions with various electrophiles.

N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides (R-X) or via reductive amination with other aldehydes or ketones. Another approach involves reacting the morpholine with alcohols in the presence of a catalyst at elevated temperatures and pressures. google.com This introduces an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine.

N-Acylation: Reaction with acylating agents such as acyl chlorides (R-COCl) or acid anhydrides ((RCO)2O) in the presence of a base results in the formation of an N-acyl derivative (an amide). This functionalization is a common strategy in medicinal chemistry to modify the properties of amine-containing molecules.

Table 5: Modifications of the Morpholine Nitrogen

| Transformation | Reagent(s) | Product Class | General Product Structure |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

Exploration of Ring-Opening Reactions

The morpholine ring, a saturated heterocycle, is generally stable. However, under specific conditions, it can undergo ring-opening reactions. These transformations typically require cleavage of a carbon-oxygen or carbon-nitrogen bond and can be initiated by various reagents.

One potential strategy involves reductive cleavage. Treatment with strong reducing agents, such as lithium aluminum hydride in the presence of a Lewis acid, could potentially lead to the opening of the ring. More contemporary methods for the oxidative cleavage of C-C bonds in morpholine derivatives under mild conditions, using visible light as an energy source and oxygen as the final oxidant, have also been developed. google.com Such a reaction applied to this compound could yield a functionalized amino alcohol, providing a versatile intermediate for further synthesis.

Another approach is through N-activation. Should the morpholine nitrogen be quaternized with an alkyl halide, it becomes more susceptible to nucleophilic attack, which can facilitate ring opening. Mechanistic studies on the oxidation of morpholine have shown that radical-based pathways can also lead to ring-opening, often initiated by hydrogen abstraction. nih.gov While challenging, these methods offer a pathway to linear amino ether structures.

Table 1: Hypothetical Ring-Opening Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidative Cleavage | Visible light, O₂, photocatalyst (e.g., 4CzIPN) in acetonitrile | 2-(N-(5-formyl-2-methylpyridin-6-yl)formamido)ethyl formate |

| Reductive Cleavage | LiAlH₄, Lewis Acid (e.g., AlCl₃) in THF | (6-(2-hydroxyethylamino)-2-methylpyridin-3-yl)methanol |

| N-Activation & Cleavage | 1. CH₃I; 2. Nucleophile (e.g., OH⁻) | N-(5-formyl-2-methylpyridin-6-yl)-N-methylethanolamine |

Functionalization of the Pyridine (B92270) Core of this compound

The pyridine ring is electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. wikipedia.orgyoutube.com However, the existing substituents—the electron-donating morpholine and methyl groups—can influence its reactivity and the regioselectivity of further functionalization.

Strategies for Introducing Additional Substituents

The morpholino group at the 2-position and the methyl group at the 6-position are both ortho-, para-directing and activating for electrophilic aromatic substitution. However, the inherent electron-deficient nature of the pyridine nitrogen often overrides these effects, making direct electrophilic substitution challenging. wikipedia.org One common strategy to overcome this is the formation of the pyridine N-oxide. Oxidation of the pyridine nitrogen atom creates a species that is significantly more reactive towards electrophiles, directing substitution to the 4-position (para to the nitrogen). rsc.orgresearchgate.net Subsequent deoxygenation can restore the pyridine ring.

Another powerful strategy is directed ortho-metalation. znaturforsch.comingentaconnect.com In this approach, a directing group guides a strong base to deprotonate an adjacent C-H bond, creating a carbanion that can then react with various electrophiles. While the aldehyde is sensitive to strong bases, its conversion to a protected acetal (B89532) group would allow for the morpholine nitrogen to potentially direct metalation to the C3 position.

Transition-metal-catalyzed C-H activation is a more modern and versatile approach for functionalizing pyridine rings. thieme-connect.combeilstein-journals.orgrsc.org These methods can introduce a wide variety of substituents, including alkyl, aryl, and acyl groups, often with high regioselectivity controlled by the catalyst and directing groups. thieme-connect.combeilstein-journals.org

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the pyridine core is paramount. The electronic effects of the existing substituents provide a primary level of control. The C4 position is the most electronically activated site for electrophilic attack due to the combined directing effects of the C2-morpholino and C6-methyl groups. Therefore, reactions like nitration or halogenation, if they proceed, would be expected to favor this position, particularly on the N-oxide derivative.

For metalation-based strategies, regioselectivity is dictated by the directing group. acs.orgacs.orgnih.gov As mentioned, the morpholine group could potentially direct lithiation or magnesiation to the C3 position. Careful choice of the metalating agent (e.g., lithium amides, TMP-metal bases) and reaction conditions is crucial to achieve the desired regioselectivity and avoid side reactions. znaturforsch.comacs.org

Table 2: Potential Regioselective Functionalization of the Pyridine Core

| Position | Strategy | Reagents/Catalysts | Potential Substituents |

| C4 | Electrophilic Aromatic Substitution (via N-oxide) | 1. m-CPBA; 2. HNO₃/H₂SO₄; 3. PPh₃ | -NO₂ |

| C3 | Directed Ortho-Metalation (aldehyde protected) | 1. Ethylene glycol, H⁺; 2. n-BuLi/TMEDA; 3. Electrophile (e.g., I₂) | -I, -SiMe₃, -B(OR)₂ |

| C5 | C-H Activation | Transition metal catalyst (e.g., Pd, Rh, Ir), Ligands | -Aryl, -Alkyl, -Acyl |

Development of Advanced Derivatization Protocols for Analytical and Synthetic Applications

For analytical purposes, such as quantification by gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization of the aldehyde functional group is often necessary to improve volatility, thermal stability, and detector response. nih.gov

A common and effective method is the reaction with hydroxylamine derivatives to form oximes. sigmaaldrich.com For GC-MS analysis, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used reagent. nih.gov The resulting PFBHA-oxime is highly volatile and electron-capturing, providing excellent sensitivity in detection.

For HPLC analysis, derivatization often aims to introduce a chromophore or fluorophore. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form brightly colored hydrazones that can be easily detected by UV-Vis detectors. nih.gov Other reagents, such as dansylhydrazine or D-cysteine, can be used to create fluorescent derivatives, enabling highly sensitive detection. researchgate.netacs.org

These derivatization protocols not only facilitate quantitative analysis but can also be employed in synthetic chemistry. The formation of an imine or oxime from the aldehyde can serve as a protecting group or as an intermediate that can be further transformed, for example, through reduction to an amine or cycloaddition reactions.

Table 3: Analytical Derivatization Protocols for this compound

| Analytical Method | Derivatizing Reagent | Derivative Formed | Advantages |

| GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-oxime | High volatility, excellent sensitivity with ECD/MS. sigmaaldrich.com |

| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | DNPH-hydrazone | Strong chromophore, reliable quantification with UV detection. nih.gov |

| HPLC-Fluorescence | Dansylhydrazine | Dansylhydrazone | Highly fluorescent, enabling trace-level detection. |

| LC-MS/MS | D-cysteine | Thiazolidine-4-carboxylic acid | Forms stable derivatives suitable for mass spectrometric analysis. researchgate.net |

Role As a Synthetic Building Block in Complex Molecular Architectures

Utility of 6-Methyl-2-morpholinonicotinaldehyde in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The aldehyde functionality of this compound makes it an ideal candidate for participation in such reactions. For instance, it can readily engage in well-known MCRs like the Ugi or Passerini reactions, which are pivotal in the generation of peptide-like structures and other biologically relevant molecules. The presence of the morpholine (B109124) and methyl-substituted pyridine (B92270) core in the final products derived from these MCRs can impart unique solubility, conformational, and biological properties.

Application in the Construction of Diverse Heterocyclic Compounds

The reactivity of the aldehyde group, coupled with the inherent aromaticity of the pyridine ring, allows this compound to be a key precursor in the synthesis of a wide array of heterocyclic systems.

Synthesis of Fused-Ring Systems

Fused-ring systems are common motifs in pharmaceuticals and functional materials. This compound can serve as a starting material for the construction of such systems through various annulation strategies. For example, it can participate in reactions like the Friedländer annulation, where it condenses with a compound containing an activated methylene (B1212753) group to form substituted quinolines. The specific substitution pattern of the aldehyde influences the regiochemistry and properties of the resulting fused-ring product.

| Reaction Type | Reactant with this compound | Resulting Fused-Ring System |

| Friedländer Annulation | Ketones with α-methylene group | Substituted Quinolines |

| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compounds | Substituted Quinolines |

| Combes Quinoline Synthesis | β-Diketones | Substituted Quinolines |

Creation of Spatially Defined Molecular Scaffolds

The defined geometry of the pyridine ring in this compound provides a rigid core for the development of spatially defined molecular scaffolds. By strategically functionalizing the aldehyde group, chemists can introduce other molecular fragments with precise orientation. This control over three-dimensional space is crucial for applications in areas such as drug design, where the specific arrangement of functional groups dictates molecular recognition and biological activity.

Integration into Macrocyclic and Supramolecular Constructs

Macrocycles and supramolecular assemblies are large, complex structures with applications ranging from host-guest chemistry to materials science. The bifunctional nature of this compound, possessing both a reactive aldehyde and a pyridine nitrogen capable of coordination, makes it a valuable component in the synthesis of these constructs. The aldehyde can be used in cyclization reactions to form the macrocyclic backbone, while the pyridine unit can act as a coordination site for metal ions or a hydrogen bond acceptor, directing the self-assembly of supramolecular structures.

Design and Synthesis of Novel Ligands and Metal Complexes Utilizing this compound

The pyridine nitrogen and the potential for conversion of the aldehyde into other coordinating groups make this compound an excellent starting point for the synthesis of novel ligands. For instance, condensation of the aldehyde with various amines can lead to the formation of Schiff base ligands. These ligands, featuring an imine (-C=N-) linkage, can then be used to chelate a wide variety of metal ions, forming stable metal complexes. The electronic and steric properties of the resulting complexes can be fine-tuned by modifying the substituents on the amine and the pyridine ring of the original aldehyde.

| Ligand Type | Synthetic Transformation of Aldehyde | Coordinating Atoms | Potential Metal Ions |

| Schiff Base | Condensation with primary amines | N, N | Transition metals (e.g., Cu, Ni, Co) |

| Hydrazone | Condensation with hydrazines | N, N | Lanthanides, Transition metals |

| Oxime | Condensation with hydroxylamine (B1172632) | N, O | Various metal ions |

Modular Assembly Strategies in Organic Synthesis

Modular synthesis involves the stepwise and controlled assembly of molecular building blocks to create complex target molecules. The well-defined reactivity of the aldehyde group in this compound allows for its use as a key module in such strategies. It can be introduced at a specific point in a synthetic sequence, and its aldehyde functionality can be selectively transformed without affecting other parts of the molecule. This modularity provides a high degree of flexibility and control in the construction of intricate organic structures, enabling the systematic variation of different parts of the molecule to optimize its properties.

Based on a comprehensive review of available scientific literature, there is a lack of specific published research on the chemical compound “this compound” corresponding to the detailed outline provided. Searches for this specific molecule did not yield dedicated studies on its role as a synthetic building block in complex molecular architectures, its specific applications in stereoselective or regioselective synthesis, or its use in automated chemistry platforms.

While the constituent functional groups of the molecule—a substituted pyridine, a morpholine ring, and an aldehyde—are common in medicinal and synthetic chemistry, detailed research findings and data specifically for "this compound" are not present in the available literature. General information exists for related compound classes, such as the use of pyridine derivatives as building blocks in automated library synthesis and the general principles of stereoselective reactions involving aldehydes. However, no sources provide the specific data required to construct an article that adheres to the strict content inclusions and outline requested.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables solely on “this compound” as specified in the instructions.

Future Research Directions and Unexplored Reactivities

Development of Novel Catalytic Transformations for 6-Methyl-2-morpholinonicotinaldehyde

The development of novel catalytic transformations for this compound is an open area for research. The presence of a pyridine (B92270) ring, a morpholine (B109124) substituent, and an aldehyde functional group suggests that this compound could be a versatile substrate or ligand in catalysis. Pyridine derivatives are known to act as ligands in coordination chemistry, and their electronic properties can be tuned by substituents. youtube.com The aldehyde group is a reactive handle for a variety of organic transformations. nih.gov

Future research could explore the use of this compound as a substrate in asymmetric catalysis, potentially leading to the synthesis of chiral molecules with interesting biological properties. Additionally, its potential as a ligand for transition-metal catalysts could be investigated for a range of cross-coupling and C-H activation reactions. youtube.com

Exploration of Bio-orthogonal Reactions Involving the Compound

Bio-orthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov The aldehyde functionality in this compound could potentially be exploited in bio-orthogonal ligation reactions. For instance, it could undergo condensation reactions with specific nucleophiles under physiological conditions. However, no studies have yet explored the bio-orthogonal reactivity of this specific compound. Future work in this area would first need to establish the stability and reactivity of the molecule in a biological environment.

Potential Applications in Advanced Materials Science

Pyridine derivatives have found applications in advanced materials science, including in the development of liquid crystals, fluorescent sensors, and high-performance polymers. nih.govnbinno.commdpi.com The incorporation of a morpholine group can influence the solubility and intermolecular interactions of the molecule. The specific properties that this compound might impart to a material are currently unknown.

Hypothetically, it could serve as a building block for functional polymers or organic frameworks. The pyridine nitrogen could be used for metal coordination to create new materials with interesting electronic or optical properties. nbinno.commdpi.com Theoretical studies on related pyridine derivatives have also explored their potential as high-energy materials, although this would be a highly speculative avenue for this compound without initial computational screening. researchgate.net

Theoretical Predictions for Undiscovered Reaction Pathways of this compound

Computational chemistry provides powerful tools to predict the reactivity and properties of molecules before their synthesis and experimental investigation. nih.gov Theoretical studies could be employed to explore the potential reaction pathways of this compound. Density functional theory (DFT) calculations, for example, could be used to model its electronic structure, predict its reactivity towards various reagents, and calculate the energy barriers for different potential reactions. Such computational work would be invaluable in guiding future experimental efforts.

Expanding the Scope of Derivatization for Emerging Chemical Applications

The derivatization of this compound would be a key step in exploring its potential applications. The aldehyde group offers a clear point for modification through reactions such as oxidation, reduction, and the formation of imines or oximes. The pyridine ring could also be functionalized, for example, through electrophilic aromatic substitution, although the existing substituents would direct the position of new groups.

A systematic derivatization campaign could generate a library of related compounds with diverse properties. acs.org These derivatives could then be screened for various applications, from biological activity to their utility as components in new materials. The synthesis and characterization of such derivatives would be a foundational step in understanding the structure-activity relationships of this class of compounds.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.